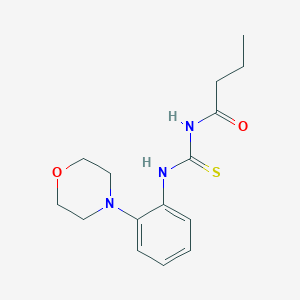![molecular formula C27H26N2O2 B470580 N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide CAS No. 665014-12-0](/img/structure/B470580.png)
N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by its reaction with the appropriate benzamide precursor under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to quinoline N-oxide derivatives, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a component in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-methylbenzamide
- N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide
Uniqueness
The unique combination of functional groups in N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide may confer specific properties, such as enhanced biological activity or stability, compared to similar compounds.
Properties
CAS No. |
665014-12-0 |
|---|---|
Molecular Formula |
C27H26N2O2 |
Molecular Weight |
410.5g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C27H26N2O2/c1-17-7-5-9-21(13-17)27(31)29(25-10-6-8-19(3)20(25)4)16-23-15-22-14-18(2)11-12-24(22)28-26(23)30/h5-15H,16H2,1-4H3,(H,28,30) |
InChI Key |
IPCOINHQJZGNJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[({[5-(4-bromophenyl)-2-furoyl]amino}carbothioyl)amino]isophthalate](/img/structure/B470500.png)
![2,5-dichloro-N-[[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B470504.png)
![5-chloro-N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methoxybenzamide](/img/structure/B470510.png)

![4-iodo-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B470523.png)
![5-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B470550.png)
![2-chloro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B470567.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B470568.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]butanamide](/img/structure/B470573.png)
![N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-3,4,5-trimethoxy-N-phenylbenzamide](/img/structure/B470575.png)
![2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B470579.png)
![4-chloro-N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B470582.png)
![3-chloro-4-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B470594.png)
![4-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)phenol](/img/structure/B470636.png)
